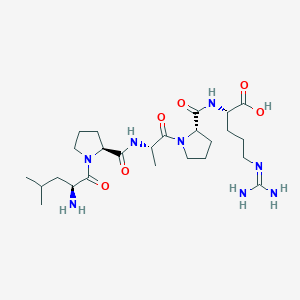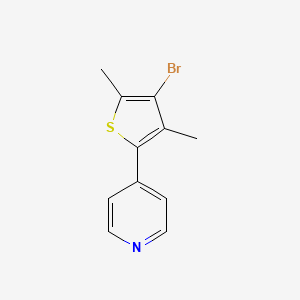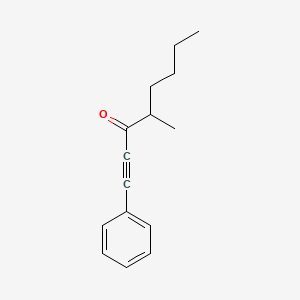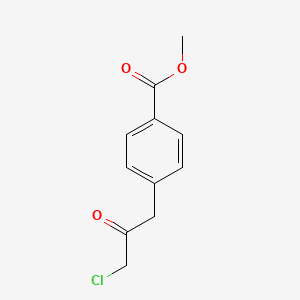
5-Chloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the quinazoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of a chlorine atom, a cyclobutyl group, and a methyl group further enhances its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-amino-5-chlorobenzonitrile, the compound can be synthesized through a series of reactions involving cyclization, reduction, and substitution steps. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
化学反応の分析
Types of Reactions
5-Chloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different dihydroquinazoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions, often involving a base and a suitable solvent.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in research and industrial applications.
科学的研究の応用
5-Chloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Chloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5,6-Dichloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine
- N-Cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine
Uniqueness
5-Chloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
918134-84-6 |
|---|---|
分子式 |
C13H16ClN3 |
分子量 |
249.74 g/mol |
IUPAC名 |
5-chloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine |
InChI |
InChI=1S/C13H16ClN3/c1-8-12-10(14)6-3-7-11(12)17-13(15-8)16-9-4-2-5-9/h3,6-9H,2,4-5H2,1H3,(H2,15,16,17) |
InChIキー |
JMABGJPXHWEGBB-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(C=CC=C2Cl)NC(=N1)NC3CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[Methoxy(phenyl)methyl]formamide](/img/structure/B14197894.png)
![2-Pyridineacetamide, 5-(2-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B14197898.png)
![4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one](/img/structure/B14197900.png)



![3,3'-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one]](/img/structure/B14197937.png)
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)


![4-(5-Phenyl-1H-imidazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B14197983.png)
![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-](/img/structure/B14197989.png)
![3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione](/img/structure/B14197993.png)
![4-[2-(Benzenesulfinyl)ethenyl]benzonitrile](/img/structure/B14197997.png)
